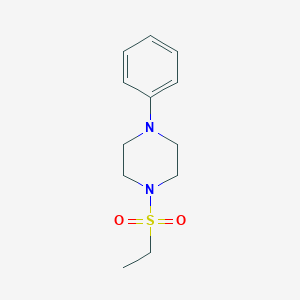

1-(ethylsulfonyl)-4-phenylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfonyl-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-2-17(15,16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROOSWMTRFPMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations and Molecular Design Principles for 1 Ethylsulfonyl 4 Phenylpiperazine Analogues

Systematic Modulation of Substituents on the Phenyl Ring and Their Impact on Biological Function

The phenyl ring of the 1-(ethylsulfonyl)-4-phenylpiperazine scaffold serves as a critical interaction domain with biological targets, and its substitution pattern significantly modulates affinity and selectivity. Structure-activity relationship (SAR) studies have systematically explored the impact of various substituents, revealing key insights into the electronic and steric requirements for optimal biological function.

In the context of LpxH inhibitors, the volume of functional groups at the meta-position of the phenyl ring has been shown to have a direct correlation with compound potency. A systematic derivatization of this position demonstrated that inhibitory activity increases with the size of the substituent from hydrogen, fluorine, and methyl, reaching a maximum with a chlorine atom. However, further increases in steric bulk with bromine or trifluoromethyl (CF3) groups resulted in diminished activity, suggesting an optimal volume for this specific pocket. nih.gov This trend highlights a defined spatial constraint in the target's binding site. A similar observation was made with symmetrical di-substitutions at the meta-positions. nih.gov

For analogues acting as negative allosteric modulators of human neuronal nicotinic receptors (nAChRs), modifications to the phenyl ring also yielded significant changes in activity. The introduction of a para-fluorine on the phenyl ring did not cause a significant change in potency. nih.gov In other studies on piperazine-based compounds, substitutions such as 2-chlorophenyl and 2,4-dimethylphenyl were found to yield potent antiproliferative activity, while 3,4-dichlorophenyl and 3,4-dimethylphenyl moieties resulted in the least cytotoxicity. drughunter.com This indicates that both the nature and position of the substituent are crucial determinants of the biological outcome.

The data below summarizes the impact of phenyl ring substitutions on the activity of sulfonylpiperazine analogues from a study on LpxH inhibitors. nih.gov

| Substituent at meta-position | Relative Potency Trend | Reference |

|---|---|---|

| H | Lowest | nih.gov |

| F | Low | nih.gov |

| CH₃ | Moderate | nih.gov |

| Cl | Highest | nih.gov |

| Br | Reduced | nih.gov |

| CF₃ | Reduced | nih.gov |

These findings collectively underscore the importance of systematic exploration of the phenyl ring. The electronic properties (electron-donating vs. electron-withdrawing) and steric factors (size and shape) of the substituents must be carefully tuned to achieve the desired biological profile.

Exploration of the Ethylsulfonyl Moiety Modifications and Their Influence on Molecular Activity

The ethylsulfonyl group is a key structural feature, influencing the molecule's polarity, solubility, and ability to form hydrogen bonds. Modifications to this moiety, including the alkyl chain and the sulfonyl group itself, are critical for optimizing a compound's pharmacokinetic and pharmacodynamic properties.

Direct modifications to the group attached to the sulfonyl have been explored. For instance, replacing the ethyl group with other substituents like methyl, phenyl, or benzyl (B1604629) groups alters the steric and electronic profile of the sulfonamide. mdpi.com One study on sulfonyl piperazine (B1678402) LpxH inhibitors found that incorporating an N-methyl-N-phenyl-methanesulfonamide group resulted in an impressive enhancement of potency. nih.govacs.org Conversely, in a different series of LpxH inhibitors, replacing an N-acetyl group on an indoline (B122111) ring with a methanesulfonyl group led to a significant drop in activity, indicating that the impact of such modifications is highly context-dependent. nih.gov

A primary strategy for modifying the ethylsulfonyl moiety involves bioisosteric replacement. drughunter.comcambridgemedchemconsulting.com Bioisosteres are functional groups or substituents that possess similar physical or chemical properties and produce broadly similar biological effects. drughunter.comcambridgemedchemconsulting.com This strategy aims to improve properties such as potency, selectivity, or metabolic stability while retaining the core binding interactions.

The table below illustrates examples of modifications to the sulfonyl moiety and their reported outcomes.

| Original Moiety | Modified Moiety | Scaffold/Context | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| -SO₂-R | -SO₂-CH₃, -SO₂-Ph, -SO₂-Bn | Piperazine Core | Alters steric/electronic profile | mdpi.com |

| Pyridinyl Sulfonyl Piperazine | Incorporation of N-methyl-N-phenyl-methanesulfonamide | LpxH Inhibitor | Potency enhancement | nih.govacs.org |

| N-Acetyl | Methanesulfonyl | LpxH Inhibitor (Indoline part) | Significant drop in activity | nih.gov |

| N-Sulfonyl | N-Acyl (Amide) | General Phenylpiperazine | Common bioisosteric replacement | nih.govnih.gov |

Conformational Analysis and Stereochemical Considerations within the Piperazine Ring

The piperazine ring is not a static scaffold; its conformational flexibility is a crucial factor in determining the spatial orientation of its substituents and, consequently, its interaction with biological targets. The ring typically adopts a chair conformation to minimize steric strain, but it can undergo ring inversion between two chair forms.

For N-substituted piperazines, such as N-acyl or N-aryl derivatives, the conformational behavior becomes more complex. Studies using temperature-dependent ¹H NMR spectroscopy have shown that hindered rotation around the N-C amide bond can lead to the existence of different rotamers at room temperature. acs.orgnih.gov In unsymmetrically substituted piperazines, the interconversion of the chair conformations can also be limited, leading to distinct conformational states with potentially different biological activities. nih.gov The energy barriers for this ring inversion in piperazines are generally higher than those for analogous cyclohexanes. acs.org

In 2-substituted piperazines, the substituent can occupy either an axial or an equatorial position. Conformational studies have revealed a preference for the axial conformation in 1-acyl and 1-aryl 2-substituted piperazines. nih.gov This axial orientation can place key nitrogen atoms in a specific spatial arrangement that mimics the binding pose of other known ligands, thereby controlling the binding affinity for a specific target, such as the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

The presence of an aryl substituent connected at a nitrogen site can lead to reduced rotational and inversion energy barriers compared to a free secondary amine. nih.gov The surrounding medium also influences conformational distribution; piperazine molecules can exist as centrosymmetric conformers in the gas phase but may adopt a significant population of non-centrosymmetric chair or boat conformers at an air-water interface. researchgate.net These conformational preferences are critical for molecular design, as they dictate the three-dimensional shape of the molecule and its ability to fit into a specific binding pocket.

Pharmacophore Elucidation and Critical Binding Feature Identification for this compound-like Structures

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. researchgate.net For the this compound scaffold, a pharmacophore model would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic centers.

The key features can be inferred from SAR data:

Aromatic/Hydrophobic Region: The substituted phenyl ring clearly serves as a critical hydrophobic and aromatic interaction site. The sensitivity of activity to the type and position of substituents on this ring suggests it engages in specific interactions within a well-defined pocket. nih.gov

Hydrogen Bond Acceptor: The oxygen atoms of the ethylsulfonyl group are potent hydrogen bond acceptors. Their spatial orientation, dictated by the piperazine conformation, is crucial for interacting with hydrogen bond donors in the target protein.

Basic Nitrogen (Potential): The second nitrogen of the piperazine ring (N4) can be a basic center, capable of being protonated at physiological pH. This potential positive charge can form ionic interactions or key hydrogen bonds with the target.

Pharmacophore models can be developed using two main approaches: ligand-based and structure-based. google.comacs.org In a ligand-based approach, a set of active molecules is superimposed to identify common chemical features. A structure-based approach utilizes the 3D structure of the target protein to define a pharmacophore based on the key interaction points within the binding site. acs.org Once developed, these models are powerful tools for virtual screening to identify novel compounds with different core structures but the same essential pharmacophoric features. researchgate.net

Lead Optimization Methodologies in the Development of Sulfonylpiperazine Chemotypes

Fragment-Based Growth, Linking, and Replacement Strategies

Fragment-Based Drug Design (FBDD) is a powerful lead optimization methodology that begins with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the target. These fragments serve as efficient starting points for building more potent, drug-like molecules. For a sulfonylpiperazine chemotype, this approach can be applied in several ways:

Fragment Growth: If a fragment corresponding to either the substituted phenyl ring or the ethylsulfonyl-piperazine moiety is identified as a binder, it can be elaborated upon. New functional groups are added to the fragment to pick up additional interactions with the target, thereby growing the molecule into an adjacent pocket to increase affinity.

Fragment Linking: If two different fragments are found to bind in separate but nearby pockets of the target, they can be connected using a suitable linker. The piperazine core itself is an excellent linker. For example, a phenyl fragment and a sulfonyl fragment could be linked via a piperazine to create a novel, high-affinity molecule.

Fragment Replacement (Scaffold Hopping): This strategy involves replacing a core part of the molecule, like the piperazine ring, with a different scaffold that maintains the same 3D orientation of the key interacting groups (the pharmacophore). This is often done to improve properties like novelty (intellectual property), solubility, or metabolic stability. The "deconstruction-reconstruction" approach involves breaking down a known ligand into its constituent fragments and then rationally reassembling them, potentially with new linkers, to create improved compounds.

Multi-Parameter Optimization Campaigns for Enhanced Research Properties

Modern drug discovery is a multi-parameter optimization (MPO) challenge, where the goal is not simply to maximize potency but to achieve a balanced profile of multiple properties. A successful drug candidate must exhibit not only high target affinity and selectivity but also favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and a clean safety profile.

For sulfonylpiperazine chemotypes, MPO campaigns involve a holistic approach:

Defining a Scoring Profile: The project team defines the ideal property criteria for the desired drug candidate (e.g., potency > X, selectivity vs. off-target > Y, metabolic clearance < Z). Each property is assigned a desirability score.

Iterative Design-Make-Test-Analyze Cycles: Chemists design new analogues based on SAR and predictive models. These compounds are synthesized and tested in a suite of assays measuring not just potency but also properties like solubility, permeability, metabolic stability in liver microsomes, and off-target activity.

Balancing Conflicting Properties: Often, improving one property can negatively impact another. For example, increasing lipophilicity to boost potency might decrease solubility and increase metabolic clearance. MPO strategies use computational tools and desirability functions to guide chemists toward compounds that represent the best compromise across all essential parameters. This approach helps to identify high-quality compounds early and reduces the risk of late-stage attrition due to poor pharmacokinetic or safety profiles.

Molecular Interactions and Mechanistic Elucidation Studies of 1 Ethylsulfonyl 4 Phenylpiperazine

Computational Docking and Ligand-Target Binding Prediction Analyses

Computational studies, particularly molecular docking, have been instrumental in predicting and rationalizing the binding behavior of 1-arylsulfonyl-4-phenylpiperazine derivatives, a class of compounds that includes 1-(ethylsulfonyl)-4-phenylpiperazine. researchgate.netpjps.pk These simulations provide a theoretical framework for understanding how these ligands interact with the active sites of various enzymes. pjps.pk

Molecular docking simulations for a series of 1-arylsulfonyl-4-phenylpiperazine derivatives have been performed against several enzymes, including α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). researchgate.netpjps.pknih.gov While specific amino acid interactions for the ethylsulfonyl derivative are not detailed in the available literature, studies on analogous N-phenylpiperazine and sulfonyl-containing compounds provide insights into likely binding patterns. For instance, docking studies of N-phenylpiperazine derivatives with the α1A-adrenoceptor highlighted the importance of hydrogen bonds and electrostatic forces with residues such as Asp106, Gln177, Ser188, and Ser192. rsc.org Similarly, other sulfonyl piperazine (B1678402) compounds have been shown to form hydrogen bonds with aspartate residues in their respective binding pockets. nih.gov These findings suggest that the sulfonyl and piperazine moieties of this compound are critical for orienting the molecule within a binding site and forming key interactions with polar amino acid residues.

The binding of 1-arylsulfonyl-4-phenylpiperazine derivatives to their target enzymes is characterized by a combination of molecular interactions. researchgate.net The stability of the ligand-protein complex, often quantified by binding energy scores, is a result of these interactions. For related sulfonamide derivatives, binding free energy (ΔG) values have been calculated using methods like Molecular Mechanics Poisson–Boltzmann Surface Area (MM/PBSA), yielding values in the range of -36 to -38 kJ/mol, indicating stable complex formation. mdpi.com The primary forces driving the binding of similar phenylpiperazine derivatives to their receptors include hydrogen bonds and electrostatic forces, supplemented by hydrophobic interactions from the phenyl rings. rsc.orgresearchgate.net These computational approaches help to explain the mechanism of molecular recognition and predict the activity of the compounds before synthesis and in vitro testing. pjps.pk

In Vitro Enzyme Inhibition Kinetics and Potency Profiling

The biological activity of this compound has been evaluated through a series of in vitro enzyme inhibition assays, focusing on its potential role in managing metabolic and neurological disorders.

In a study evaluating a series of 1-arylsulfonyl-4-phenylpiperazine derivatives, the compounds were tested for their inhibitory potential against α-glucosidase, an enzyme crucial for carbohydrate digestion and a key target in managing type 2 diabetes. researchgate.netnih.gov Several compounds in the series were identified as moderate inhibitors of this enzyme. researchgate.net One derivative, in particular, compound 3e (1-((4-nitrophenyl)sulfonyl)-4-phenylpiperazine), showed notable potency against α-glucosidase. researchgate.net

The same series of compounds was also evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. nih.govresearchgate.net However, the study concluded that the synthesized compounds, including by extension the ethylsulfonyl analog, demonstrated weak to no inhibitory activity against both AChE and BChE. researchgate.netnih.gov

| Compound Series | Target Enzyme | Activity | IC50 Value (µM) | Reference Compound |

| 1-Arylsulfonyl-4-phenylpiperazines | α-Glucosidase | Moderate Inhibition | Data not specified for ethylsulfonyl derivative | Acarbose |

| 1-Arylsulfonyl-4-phenylpiperazines | Acetylcholinesterase (AChE) | Weak to No Inhibition | > 100 (inferred) | Eserine |

| 1-Arylsulfonyl-4-phenylpiperazines | Butyrylcholinesterase (BChE) | Weak to No Inhibition | > 100 (inferred) | Eserine |

The anti-inflammatory potential of the 1-arylsulfonyl-4-phenylpiperazine series was investigated through inhibition assays against lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. researchgate.netnih.gov The results indicated that the compounds possessed weak or no inhibitory effect on the LOX enzyme. researchgate.net

There is currently no available research in the reviewed literature regarding the specific modulatory effects of this compound on cyclooxygenase-2 (COX-2) enzymes.

Receptor Binding Affinity and Selectivity Profiling in Preclinical Assays

Currently, there is a lack of specific data in the scientific literature detailing the receptor binding affinity and selectivity profile of this compound from preclinical assays. While the broader class of phenylpiperazine derivatives is known to interact with a wide range of receptors, including serotonin (B10506) and dopamine (B1211576) receptors, specific binding data for the ethylsulfonyl derivative has not been reported. nih.gov Studies on similar arylalkylsulfonyl piperazine derivatives have shown high affinity for sigma (σ1) receptors, suggesting a potential area for future investigation. nih.gov

Dopamine Receptor Subtype Interaction (D2/D3)

The dopamine D2 and D3 receptors, members of the D2-like family of G protein-coupled receptors, are critical in regulating a wide range of neurological and physiological processes, including motor control, motivation, and emotion. While they share a high degree of homology, their distinct anatomical distribution and signaling properties contribute to their different functional roles.

Phenylpiperazine derivatives have been extensively studied as ligands for dopamine receptors. The ability of some N-phenylpiperazine compounds to selectively target the D3 receptor over the D2 receptor is thought to be due to a "bitopic" binding mode. nih.govnih.gov This involves the N-phenylpiperazine portion of the molecule interacting with the primary binding site (orthosteric site) of the receptor, while another part of the molecule engages with a secondary, allosteric binding site. This dual interaction can lead to higher affinity and selectivity for the D3 receptor subtype. nih.govnih.gov

Future research could explore whether this compound exhibits any affinity or selectivity for D2 or D3 receptors. Binding assays would be the initial step to determine if this compound interacts with these receptors. Subsequent functional assays could then elucidate whether it acts as an agonist, antagonist, or modulator of receptor activity. Understanding such interactions could provide insights into its potential effects on dopamine-regulated pathways.

Serotonin Receptor (5-HT1A) Ligand Interactions

The serotonin 1A (5-HT1A) receptor is another important G protein-coupled receptor widely distributed throughout the central nervous system. It plays a crucial role in the modulation of mood, anxiety, and cognition. The arylpiperazine chemical scaffold is a common feature in many compounds that exhibit high affinity for the 5-HT1A receptor. nih.govbg.ac.rs

Structure-activity relationship (SAR) studies of various 1-phenylpiperazine (B188723) derivatives have revealed key structural features that influence their binding affinity for the 5-HT1A receptor. nih.govnih.gov For instance, the nature and position of substituents on the phenyl ring and the length of the alkyl chain connecting to the piperazine nitrogen can significantly impact receptor interaction. nih.gov

Investigations into whether this compound binds to and modulates the 5-HT1A receptor would be a valuable area of research. Radioligand binding assays could determine its affinity, and functional studies could characterize its effects on receptor signaling. Such information would be crucial in understanding its potential pharmacological profile.

Ion Channel Modulation (e.g., Kir1 Channel)

Inwardly rectifying potassium (Kir) channels are a family of ion channels that play a fundamental role in maintaining cellular excitability and potassium homeostasis. The Kir1.1 channel, also known as ROMK, is predominantly expressed in the kidney, where it is essential for salt and water balance.

While there is no specific data linking this compound to Kir channel activity, some small molecules have been shown to modulate the function of these channels. nih.gov The modulation of Kir channels can occur through various mechanisms, including direct pore block or interference with the channel's interaction with regulatory molecules like phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov

Future electrophysiological studies, such as patch-clamp experiments, could be employed to investigate whether this compound has any effect on Kir1.1 or other Kir channel subtypes. Identifying any such interaction could suggest a potential role for this compound in modulating cellular potassium fluxes.

GLP-1 Receptor Modulatory Activities

The Glucagon-like peptide-1 (GLP-1) receptor is a key regulator of glucose metabolism and has become a major therapeutic target for type 2 diabetes and obesity. mdpi.comnih.gov Activation of the GLP-1 receptor in pancreatic beta-cells enhances glucose-stimulated insulin (B600854) secretion. mdpi.com GLP-1 receptors are also found in other tissues, including the brain, where they are involved in appetite regulation. youtube.com

Currently, there is no available information on the interaction of this compound with the GLP-1 receptor. Research in this area would involve in vitro assays to determine if the compound can bind to the GLP-1 receptor and either activate or inhibit its signaling pathways. This could include measuring downstream signaling molecules like cyclic AMP (cAMP).

Investigation of Cellular Pathway Modulation and Signaling Mechanism Disruption (e.g., Oxidative Phosphorylation, HIF-1α)

Oxidative Phosphorylation

Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). nih.gov Under hypoxic conditions, HIF-1α is stabilized and promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. mdpi.comnih.gov The HIF-1α pathway is a critical area of research, particularly in cancer, where it contributes to tumor growth and resistance to therapy. nih.gov

There is currently no scientific literature describing the effects of this compound on either oxidative phosphorylation or the HIF-1α signaling pathway. Investigating the impact of this compound on cellular oxygen consumption rates could provide insights into its effects on mitochondrial respiration. Furthermore, studies using cell lines under hypoxic conditions could determine if this compound influences the stability or activity of HIF-1α.

Preclinical Research Models for Activity Profiling of 1 Ethylsulfonyl 4 Phenylpiperazine Derivatives Excluding Human and Safety Data

In Vitro Functional Assays for Target Engagement and Biological Activity in Relevant Cell Systems

The initial characterization of biological activity for 1-(ethylsulfonyl)-4-phenylpiperazine derivatives often involves in vitro assays to determine their potential for enzyme inhibition and target engagement. These cell-free and cell-based assays provide foundational data on the molecular mechanisms of action.

A study investigating a series of 1-arylsulfonyl-4-phenylpiperazine derivatives assessed their inhibitory potential against several enzymes. pjps.pkresearchgate.net The enzymes targeted in these assays included α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). pjps.pkresearchgate.net The inhibitory activity was quantified by determining the IC50 value, which represents the concentration of the derivative required to inhibit 50% of the enzyme's activity.

The results from these enzymatic inhibition assays showed varied efficacy. For instance, certain derivatives demonstrated moderate inhibitory action against α-glucosidase, while most of the synthesized compounds exhibited weak or no significant inhibition of LOX, AChE, and BChE enzymes under the tested conditions. pjps.pkresearchgate.net The data from these screenings are crucial for identifying lead compounds and understanding their structure-activity relationships (SAR).

| Derivative | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)-4-phenylpiperazine | α-Glucosidase | 41.2 ± 1.32 | Acarbose | 38.25 ± 0.12 |

| 1-(Mesitylsulfonyl)-4-phenylpiperazine | α-Glucosidase | 21.5 ± 0.45 | Acarbose | 38.25 ± 0.12 |

| 1-(Naphthalen-2-ylsulfonyl)-4-phenylpiperazine | α-Glucosidase | 35.8 ± 0.86 | Acarbose | 38.25 ± 0.12 |

| This compound | α-Glucosidase | > 100 (Inactive) | Acarbose | 38.25 ± 0.12 |

| 1-(Phenylsulfonyl)-4-phenylpiperazine | Lipoxygenase (LOX) | > 100 (Inactive) | Baicalein | 22.5 ± 0.5 |

| 1-(Mesitylsulfonyl)-4-phenylpiperazine | Butyrylcholinesterase (BChE) | > 100 (Inactive) | Eserine | 0.85 ± 0.001 |

In Vivo Preclinical Model Applications for Investigating Biological Effects (Non-Human, Non-Toxicology)

Following in vitro characterization, promising derivatives are often advanced to in vivo models to assess their biological effects in a complex physiological system. These non-human, non-toxicology studies are designed to establish proof-of-concept for a particular biological activity.

The acaricidal (miticidal) properties of phenylpiperazine derivatives have been evaluated using arthropod models. nih.govresearchgate.net A key study synthesized a series of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives with various substituents on the piperazine (B1678402) nitrogen, including sulfonyl groups. nih.gov These compounds were tested against several species of spider mites, which are significant agricultural pests. nih.gov

The primary model organisms for these assays include the two-spotted spider mite (Tetranychus urticae), the Kanzawa spider mite (Tetranychus kanzawai), and the citrus red mite (Panonychus citri). nih.govresearchgate.net The evaluation is typically conducted using methods such as foliar spray or leaf-disk assays. nih.gov In these tests, plant leaves infested with a known number of adult mites or eggs are treated with solutions of the test compounds at various concentrations. nih.gov The activity is determined by counting the number of surviving mites after a set period, allowing for the calculation of mortality rates. nih.gov

Research has shown that certain 4-substituted 1-phenylpiperazine (B188723) derivatives exhibit significant acaricidal activity. nih.govresearchgate.net For example, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine demonstrated high efficacy against both adult mites and eggs of T. urticae, as well as high activity against T. kanzawai and P. citri. nih.gov

| Test Compound | Target Species | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|---|

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine | Tetranychus urticae (adult) | 10 | 100 |

| Tetranychus kanzawai (adult) | 10 | 100 | |

| Panonychus citri (adult) | 10 | 100 | |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine | Tetranychus urticae (adult) | 3 | 100 |

| Tetranychus kanzawai (adult) | 3 | 95 | |

| Panonychus citri (adult) | 3 | 92 |

The anti-inflammatory potential of phenylpiperazine derivatives is commonly investigated using rodent models of acute inflammation. nih.govresearchgate.net A standard and widely used model is the carrageenan-induced paw edema test in rats. nih.gov In this model, inflammation is induced by injecting a phlogistic agent, carrageenan, into the subplantar tissue of the rat's hind paw. mdpi.com This injection triggers a localized inflammatory response characterized by edema (swelling), which can be quantified over several hours using a plethysmometer. nih.gov

Test compounds are administered to the animals prior to the carrageenan challenge. The efficacy of the compound is determined by measuring the reduction in paw volume in treated animals compared to a control group that receives only the vehicle. nih.gov This allows for the calculation of the percentage inhibition of edema. nih.gov

Studies on related sulfonamide and piperazine derivatives have demonstrated their ability to significantly reduce paw edema in this model. nih.govresearchgate.net The mechanism of action is often explored further by measuring the levels of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-1, COX-2), in the inflamed tissue or systemic circulation. researchgate.netnih.gov For example, some benzenesulfonamide (B165840) derivatives have shown potent anti-inflammatory activity by reducing paw edema and suppressing the levels of these pro-inflammatory markers. nih.govresearchgate.net

Certain derivatives, specifically 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine (B5629909) (NSPP), have been evaluated for their ability to mitigate radiation-induced damage in murine models. researchgate.netnih.gov Research has focused on the compound's effects on the brain following cranial irradiation. researchgate.netnih.gov

In these preclinical studies, mice undergo total brain irradiation. researchgate.net The subsequent effects on the central nervous system are then assessed. researchgate.net Treatment with NSPP has been shown to preserve the neural stem/progenitor cell population, which is typically diminished by radiation. researchgate.netnih.gov Furthermore, the compound was found to inhibit the activation of microglia, which are the primary immune cells in the brain and contribute to neuroinflammation after radiation exposure. researchgate.netnih.gov This was accompanied by a reduction in the expression of the pro-inflammatory cytokine IL-6. researchgate.net

Behavioral tests are also employed to assess the functional consequences of these cellular effects. researchgate.netnih.gov In murine models, NSPP treatment following radiotherapy was able to mitigate the decline in memory function that is commonly observed after brain irradiation. researchgate.net These studies point to a mechanism involving the preservation of neural stem cells and the attenuation of neuroinflammation as key components of the compound's radioprotective effects. researchgate.netnih.gov

The insecticidal potential of compounds related to the this compound structure has been explored in various arthropod models. While direct studies on the specific title compound are limited, research on structurally similar classes, such as piperazine-containing amides and ethylsulfonylpyridines, provides insight into their potential activity. rhhz.netrhhz.netnih.gov

Bioassays are conducted on agriculturally significant pests like the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). rhhz.netnih.gov The larvicidal activity is a common endpoint, where larvae are exposed to the test compounds, often through a leaf-dipping method. nih.gov The mortality rate is then recorded at specified time points and concentrations to determine the compound's efficacy. rhhz.net

Studies have shown that introducing a piperazine moiety can lead to compounds with significant insecticidal properties. rhhz.netrhhz.net For instance, certain piperazine-containing heterocyclic mono- and di-amide derivatives have demonstrated potent larvicidal activity against the diamondback moth, with some compounds showing efficacy at very low concentrations. rhhz.net Similarly, ethylsulfonylpyridines, which share the ethylsulfonyl group, have been identified as a novel class of insecticides with excellent broad-spectrum activity. nih.gov These findings suggest that the this compound scaffold may possess insecticidal properties worthy of investigation in relevant arthropod models.

Computational and Theoretical Chemistry Applications in Sulfonylpiperazine Research

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, FMO, MEP Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic features and optimized molecular structure of sulfonylpiperazine derivatives. researchgate.net

Density Functional Theory (DFT): DFT calculations, often using the B3LYP method with a 6-31G(d,p) basis set, are performed to determine the optimized geometric parameters of molecules like 1-(ethylsulfonyl)-4-phenylpiperazine. researchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional shape and stability.

Frontier Molecular Orbital (FMO) Analysis: FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the compound. For similar piperazine (B1678402) derivatives, analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions within the molecule.

Molecular Electrostatic Potential (MEP) Analysis: MEP analysis is used to identify the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In studies of aryl sulfonyl piperazine derivatives, MEP analysis reveals that negative electrostatic potentials are typically localized around the sulfonyl group, while positive potentials are found on hydrogen atoms. researchgate.net This information is vital for understanding how the molecule will interact with biological targets.

| Calculation Method | Parameter | Significance |

|---|---|---|

| DFT/B3LYP | Optimized Geometric Parameters | Provides the most stable 3D structure of the molecule. researchgate.net |

| FMO Analysis | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

| MEP Analysis | Electrostatic Potential Distribution | Identifies positive and negative regions, predicting interaction sites. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules over time, providing insights into conformational changes and binding interactions with target proteins. nih.govresearchgate.net

MD simulations can recreate the complex kinetics and conformational shifts that occur when a ligand like a phenyl-piperazine derivative binds to a protein. nih.govresearchgate.net For instance, simulations have been used to model the opening and closing of DEAD-box helicases upon ATP binding, which is crucial for understanding the mechanism of potential inhibitors. nih.gov These simulations can reveal the flexibility of the molecule and its target, identifying stable binding poses and the key interactions that stabilize the complex. nih.gov By analyzing the trajectory of the simulation, researchers can understand the conformational flexibility of the compound in solution and its intrinsic preference for certain shapes, such as folded conformations. nih.gov

In Silico Prediction of Molecular Descriptors and Drug-Likeness Parameters

In the early stages of drug discovery, in silico tools are used to predict the physicochemical properties and drug-likeness of compounds, helping to prioritize candidates with favorable profiles. nih.govwindows.net This process eliminates compounds with a low chance of success before committing resources to their synthesis and testing. windows.net

Molecular Descriptors: A range of molecular descriptors are calculated to assess a compound's potential as a drug. These include:

Molecular Weight (MW): Affects absorption and distribution.

Lipophilicity (LogP): Influences solubility and membrane permeability.

Topological Polar Surface Area (TPSA): Relates to membrane penetration.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Key for target binding and solubility.

Number of Rotatable Bonds (nRotb): Impacts conformational flexibility and bioavailability.

Drug-Likeness Rules: These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five (Ro5). nih.gov The Ro5 suggests that orally active drugs generally have a molecular weight under 500, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Another important metric is the Quantitative Estimate of Drug-likeness (QED), which provides a score based on the desirability of several key molecular properties. nih.govsciencelink.net

| Parameter | Guideline (Lipinski's Ro5) | Importance in Drug Discovery |

|---|---|---|

| Molecular Weight (MW) | < 500 Da | Influences absorption and diffusion. nih.gov |

| LogP (Lipophilicity) | < 5 | Affects solubility, permeability, and metabolic stability. nih.gov |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Impacts binding affinity and solubility. nih.gov |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Contributes to solubility and target interaction. nih.gov |

Advanced Machine Learning and Artificial Intelligence Approaches in Lead Optimization and Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing lead optimization by accelerating the design-make-test cycle. stanford.edu These technologies leverage large datasets to build predictive models for molecular properties, generate novel molecular structures, and plan chemical syntheses. stanford.edupreprints.org

Statistical Methodologies for Binding Affinity Analysis and Data Interpretation

Accurately predicting the binding affinity between a ligand and its target is a primary goal of computational drug design. Statistical methodologies are employed to calculate binding free energies and interpret the results from simulations.

One of the most popular approaches is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. nih.gov These "end-point" methods calculate the binding free energy by combining the molecular mechanics energy of the system with a continuum solvation model. nih.gov

The binding free energy is typically calculated as follows:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM includes the internal, electrostatic, and van der Waals energies.

ΔG_solv is the solvation free energy, calculated using either the PB or GB model. nih.gov

TΔS represents the conformational entropy change upon binding.

While powerful, the accuracy of MM/PBSA and MM/GBSA results can depend heavily on the specific parameters used, such as the solute's interior dielectric constant and the radii employed for the calculations. nih.gov Despite these sensitivities, these methods provide a valuable balance of computational efficiency and accuracy for ranking compounds and understanding the energetic drivers of binding. nih.gov

Future Research Directions and Translational Perspectives for 1 Ethylsulfonyl 4 Phenylpiperazine Chemistry

Emerging Methodologies in Sulfonylpiperazine Synthesis and Derivatization

The synthesis of sulfonylpiperazine derivatives has traditionally involved sequential reactions, including sulfonylation, reduction, alkylation, and cyclization. nih.govnih.gov For instance, the synthesis of certain phenylpiperazine derivatives involves a multi-step process that starts with the sulfonylation of a substituted aniline (B41778), followed by reduction, alkylation, cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride, and a final N-substitution reaction. nih.gov

However, the field is moving towards more efficient and modular strategies to accelerate the creation of diverse chemical libraries. Emerging methodologies focus on reducing step counts, improving cost-effectiveness, and enabling the construction of more complex, three-dimensional molecules. news-medical.netsciencedaily.com A significant advancement is the combination of biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This two-stage process allows for the precise modification of the piperidine (B6355638) core, a key component of the target molecule, streamlining what was once a multi-step process into as few as two to five steps. news-medical.net This approach not only enhances efficiency but also reduces the reliance on expensive precious metal catalysts like palladium. news-medical.netsciencedaily.com Furthermore, techniques such as microwave-assisted synthesis are being employed to prepare key chemical intermediates rapidly and efficiently, further accelerating the drug discovery pipeline. researchgate.net

| Methodology | Description | Key Advantages |

| Traditional Multi-Step Synthesis | Sequential reactions including sulfonylation, reduction, alkylation, and cyclization. nih.govnih.gov | Well-established routes for creating a variety of derivatives. |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | A two-step process using enzymes for selective oxidation followed by nickel electrocatalysis to form new carbon-carbon bonds. news-medical.net | Dramatically reduces step count, cost-effective, avoids precious metal catalysts. news-medical.netsciencedaily.com |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate chemical reactions for creating intermediates. researchgate.net | Rapid, efficient, and allows for high-speed synthesis. |

Integration of High-Throughput Screening and Omics Data in Compound Evaluation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, utilizing robotics and automation to test hundreds of thousands of compounds against a specific biological target in a short period. bmglabtech.comyoutube.com The primary goal of HTS is to identify "hits"—compounds that affect the target in a desired manner. bmglabtech.com These large-scale screening campaigns are essential for evaluating diverse libraries of sulfonylpiperazine derivatives to uncover novel lead compounds. nih.govnih.gov For example, HTS has been used to screen libraries of over 100,000 compounds to identify inhibitors of viral cytopathic effects, with hits including sulfonamide-containing molecules. nih.gov

To gain a deeper understanding of a compound's biological effects, HTS data is increasingly being integrated with multi-omics data (e.g., genomics, transcriptomics, proteomics). nih.govnih.gov This integrative approach provides a holistic view of how a compound like a 1-(ethylsulfonyl)-4-phenylpiperazine derivative impacts complex biological systems. nih.gov By analyzing changes across multiple molecular levels, researchers can elucidate mechanisms of action, identify potential biomarkers for efficacy, and better predict off-target effects. nih.govmdpi.com This shift from single-target evaluation to systems-level analysis is critical for developing safer and more effective therapeutics.

Development of Novel Computational Tools for De Novo Design and Activity Prediction

Computational chemistry is revolutionizing how new drug candidates are designed and evaluated. Novel computational tools now allow for the de novo design of molecules, where algorithms generate entirely new chemical structures optimized for a specific biological target. mdpi.comnih.gov Techniques based on deep learning and generative models can explore vast chemical spaces to propose novel sulfonylpiperazine analogs with potentially superior properties. mdpi.commdpi.com

Alongside de novo design, machine learning models are becoming indispensable for predicting the biological activity and physicochemical properties of compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms, such as XGBoost, can be trained on existing data to predict the potential of new molecules as therapeutic agents. nih.govmdpi.com These predictive models help prioritize which derivatives to synthesize and test, saving significant time and resources. nih.gov Molecular docking studies further refine this process by predicting how a designed molecule will bind to its target protein, offering insights into the molecular interactions that drive its biological effect. mdpi.comnih.gov

| Computational Approach | Application in Sulfonylpiperazine Research | Example Tools/Methods |

| De Novo Design | Generating novel molecular structures with desired properties from scratch. mdpi.comnih.gov | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). mdpi.com |

| Activity Prediction | Predicting the biological activity of new compounds using their chemical structure. nih.gov | Quantitative Structure-Activity Relationship (QSAR), Machine Learning (e.g., XGBoost). nih.govmdpi.com |

| Molecular Docking | Simulating the binding of a molecule to a target protein to predict binding affinity and mode. nih.gov | AutoDock Vina, QuickVina-W. mdpi.com |

Exploration of Unconventional Biological Targets and Novel Research Niches

The structural versatility of the sulfonylpiperazine scaffold allows it to interact with a wide range of biological targets, opening up new avenues for therapeutic intervention. While initially explored for specific applications, research is now expanding into unconventional targets and novel disease areas.

For example, certain phenylpiperazine derivatives are being investigated as potential anticancer agents that function as microtubule destabilizers or topoisomerase II inhibitors. researchgate.netnih.gov In the realm of metabolic diseases, sulfonylpiperazine derivatives have been explored as potential DPP-4 inhibitors for the treatment of diabetes. mdpi.com Research has also identified potent agonists for the human trace amine-associated receptor 1 (hTAAR1), a target for central nervous system disorders. nih.gov Beyond human medicine, some trifluoromethylsulfonyl piperazine (B1678402) compounds have demonstrated high acaricidal activity, highlighting a potential application in agriculture. nih.gov This exploration of diverse biological space is key to unlocking the full potential of this chemical class.

| Research Niche / Target | Therapeutic Area | Derivative Type |

| Microtubule Destabilizers researchgate.net | Oncology | 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols |

| Topoisomerase II Inhibitors nih.gov | Oncology | Phenylpiperazine derivatives of 1,2-benzothiazine |

| DPP-4 Inhibitors mdpi.com | Diabetes | Sulfonyl piperazine derivatives |

| TAAR1 Agonists nih.gov | CNS Disorders | 1-Amidino-4-phenylpiperazines |

| Acaricides nih.gov | Agriculture | 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine |

Addressing Contemporary Challenges in Medicinal Chemistry through Sulfonylpiperazine Research

Research into sulfonylpiperazines is actively contributing to solutions for several pressing challenges in modern medicinal chemistry. One of the foremost challenges is the need for novel anticancer agents to combat resistance and improve patient outcomes. mdpi.comnih.gov The arylpiperazine scaffold is considered a valuable starting point for developing such agents due to its ability to interact with numerous molecular targets implicated in cancer. mdpi.com

Another significant challenge is the efficient synthesis of complex, three-dimensional molecules, which are often more effective as drugs than flat, two-dimensional ones. news-medical.net As discussed, innovations in synthetic chemistry that streamline the creation of piperidine and piperazine derivatives are directly addressing this hurdle, making drug discovery faster and more economical. news-medical.netsciencedaily.com

Q & A

Q. How can DFT calculations guide the design of derivatives with improved metabolic stability?

- DFT Applications :

- Calculate frontier molecular orbitals to predict oxidative metabolism hotspots .

- Simulate metabolite pathways (e.g., sulfoxide formation) using Gaussian09 .

- Optimize substituents (e.g., fluorination) to block CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.